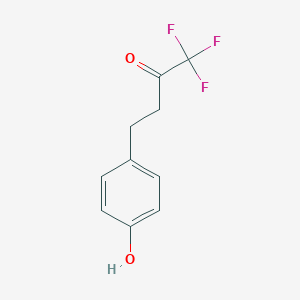
1,1,1-Trifluoro-4-(4-hydroxyphenyl)butan-2-one
Descripción general
Descripción
1,1,1-Trifluoro-4-(4-hydroxyphenyl)butan-2-one, also known as this compound, is a useful research compound. Its molecular formula is C10H9F3O2 and its molecular weight is 218.17 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Ketones - Butanones - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Binding Properties and Metal Complex Formation:
- Pestov et al. (2016) investigated the binding properties of chelating triketone-like ligands, including 1,1,1-trifluoro-4-(2-hydroxyphenyl)butan-2,4-dione, for forming binuclear complexes with metals such as Cu(II), Ni(II), and Co(II). This compound was found to favor the formation of 2:2 metal–ligand complexes, which is significant for understanding coordination chemistry and potentially developing new metal-based catalysts (Pestov et al., 2016).
Synthesis of Pharmaceuticals:
- Sommer et al. (2017) described the use of 4-Ethoxy-1,1,1-trifluoro-3-buten-2-one (ETFBO), a related compound, in synthesizing trifluoromethyl-substituted heteroarenes, demonstrating its versatility in pharmaceutical synthesis. This work included a novel approach to synthesizing Celebrex® (celecoxib), highlighting the compound's role in the development of new drugs (Sommer et al., 2017).
Peptide Synthesis:
- Gorbunova et al. (1991) used a similar compound, 4-ethoxy-1,1,1-trifluoro-3-buten-2-one, as a protecting reagent in peptide synthesis. This showcases its application in biochemistry for protecting amino acids during the peptide bond formation, a critical process in developing therapeutic peptides (Gorbunova et al., 1991).
Electrocatalytic Hydrogenation:
- Bryan and Grimshaw (1997) explored the electrocatalytic hydrogenation of 4-(4-hydroxyphenyl)buten-2-one, a structurally similar compound, at a nickel cathode. This study is significant for understanding electrochemical processes and their application in organic synthesis (Bryan & Grimshaw, 1997).
Synthesis of Fluorinated Compounds:
- Funabiki et al. (2010) reported on the synthesis and hydrogenation of trifluoroacetaldehyde ethyl hemiacetal with enamines to produce intermediates for β-trifluoromethylated aldol products. This study demonstrates the potential of trifluoromethylated compounds in organic synthesis, particularly for developing new fluorinated molecules (Funabiki et al., 2010).
Safety and Hazards
The safety information available indicates that 1,1,1-Trifluoro-4-(4-hydroxyphenyl)butan-2-one may cause skin irritation, serious eye damage, and may be harmful if inhaled . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to wear protective gloves/protective clothing/eye protection/face protection .
Propiedades
IUPAC Name |
1,1,1-trifluoro-4-(4-hydroxyphenyl)butan-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9F3O2/c11-10(12,13)9(15)6-3-7-1-4-8(14)5-2-7/h1-2,4-5,14H,3,6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AGHAHUKOERNMBX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CCC(=O)C(F)(F)F)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9F3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80151943 | |
| Record name | 1,1,1-Trifluoro-4-(4-hydroxyphenyl)butan-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80151943 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
218.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
117896-99-8 | |
| Record name | 1,1,1-Trifluoro-4-(4-hydroxyphenyl)butan-2-one | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0117896998 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1,1,1-Trifluoro-4-(4-hydroxyphenyl)butan-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80151943 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details








Synthesis routes and methods IV
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

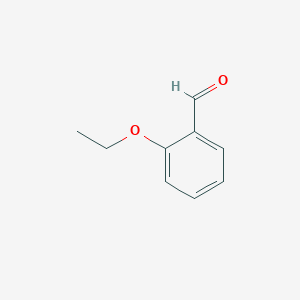


![(3aR,4S,6aS)-2,2-Dimethyl-3a,6a-dihydro-4H-cyclopenta[d][1,3]dioxol-4-amine](/img/structure/B52188.png)
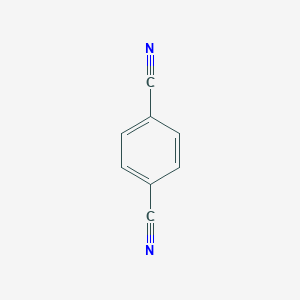
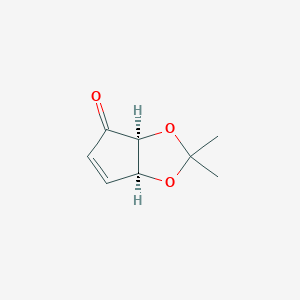
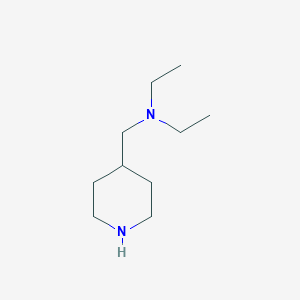
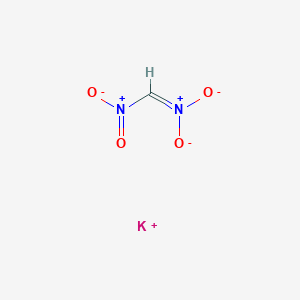

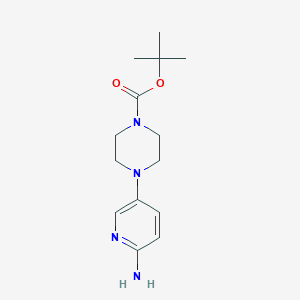

![2-Mercapto-5-methoxyimidazole[4,5-b]pyridine](/img/structure/B52204.png)

